Defined Mass Shift for LC-MS/MS Quantification
Uridine[1'-D] provides a defined and analytically resolvable mass shift of +1.01 Da from its target analyte, unlabeled uridine (MW 244.20 g/mol) . This mass difference is sufficient for modern triple quadrupole and high-resolution mass spectrometers to distinguish the internal standard from the endogenous analyte in complex biological matrices, ensuring accurate quantification [1]. This is a fundamental requirement for a stable isotope-labeled internal standard.
| Evidence Dimension | Molecular Weight (MS Precursor Ion) |
|---|---|
| Target Compound Data | 245.21 g/mol [M+H]+ ion is m/z 246.21 |
| Comparator Or Baseline | Unlabeled Uridine: 244.20 g/mol [M+H]+ ion is m/z 245.20 |
| Quantified Difference | +1.01 g/mol (+1 Da) |
| Conditions | Mass spectrometry; Vendor-provided molecular weight data |
Why This Matters
This mass difference enables the compound to serve as an ideal co-eluting internal standard, correcting for matrix effects and ion suppression in LC-MS/MS assays, a function that unlabeled uridine cannot perform.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
